1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring attached to a phenyl group substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a halogenated cyclobutane reacts with a phenyl derivative.
Substitution with Difluoromethoxy Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine: Positional isomer with the difluoromethoxy group at a different position on the cyclobutane ring.
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine is unique due to the specific positioning of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1094283-05-2 |
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Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11/h2-5,10H,1,6-7,14H2 |
InChI Key |
CGRPBNQCSHONOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)F)N |
Origin of Product |
United States |
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